Product packaging for Ammonium tetrafluoroborate(Cat. No.:CAS No. 13826-83-0)

Ammonium tetrafluoroborate

Cat. No.: B080579
CAS No.: 13826-83-0
M. Wt: 104.85 g/mol
InChI Key: PDTKOBRZPAIMRD-UHFFFAOYSA-O
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Description

Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF4H4N B080579 Ammonium tetrafluoroborate CAS No. 13826-83-0

Properties

IUPAC Name

azanium;tetrafluoroborate
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InChI

InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1
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InChI Key

PDTKOBRZPAIMRD-UHFFFAOYSA-O
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Canonical SMILES

[B-](F)(F)(F)F.[NH4+]
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Molecular Formula

BF4.H4N, BF4H4N
Record name AMMONIUM FLUOBORATE
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DSSTOX Substance ID

DTXSID8065660
Record name Ammonium fluoroborate
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Molecular Weight

104.85 g/mol
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Physical Description

Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [HSDB] Soluble in water; [MSDSonline]
Record name AMMONIUM FLUOBORATE
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Record name Borate(1-), tetrafluoro-, ammonium (1:1)
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Solubility

Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C, Solubility in HF at 0 °C: 19.89%, Soluble in ammonium hydroxide
Record name AMMONIUM FLUOBORATE
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Density

1.871 at 59 °F 1.85 at 17.5 °C (USCG, 1999) - Denser than water; will sink, 1.871 g/cu cm at 15 °C
Record name AMMONIUM FLUOBORATE
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Vapor Pressure

0.001 lb/sq inch at 100 °F
Record name AMMONIUM FLUOBORATE
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Color/Form

White powder, orthorhombic

CAS No.

13826-83-0
Record name AMMONIUM FLUOBORATE
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Record name AMMONIUM TETRAFLUOROBORATE
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Melting Point

446 °F (USCG, 1999), 487 °C (decomposes), Sublimes at melting point
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Historical Context of Ammonium Tetrafluoroborate in Academic Investigations

The story of ammonium (B1175870) tetrafluoroborate (B81430) begins in the 19th century, with its initial synthesis emerging from reactions involving boron and ammonia (B1221849). ontosight.ai Early academic investigations were quick to recognize its potential, particularly in the realm of electrochemistry.

One of the first documented methods for its preparation involves the reaction of ammonium fluoride (B91410) with boric acid and sulfuric acid. The balanced chemical equation for this synthesis is:

8NH₄F + 2H₃BO₃ + 3H₂SO₄ → 2NH₄BF₄ + 3(NH₄)₂SO₄ + 6H₂O wikipedia.org

Another preparation method involves reacting boric acid with hydrofluoric acid, followed by the addition of ammonium bicarbonate. sciencemadness.org

The initial interest in ammonium tetrafluoroborate stemmed from its ability to form stable complexes with metal ions. This property made it a valuable component in electroplating and metal finishing processes. ontosight.ai In these early applications, it served as an electrolyte, facilitating the deposition of uniform and adherent metal coatings on various substrates. df-chemicals.com Its use in these fields was a testament to the growing understanding of coordination chemistry and its practical applications in modifying material surfaces. As research progressed, the unique properties of the tetrafluoroborate anion, being less nucleophilic and basic than other common anions, began to be appreciated, paving the way for its broader use in chemical synthesis. sciencemadness.org

Contemporary Significance in Chemical Science and Technology

Direct Synthetic Routes

Direct synthesis methods for this compound involve the straightforward reaction of readily available precursors. These routes are often favored for their simplicity and efficiency.

Reaction of Ammonia (B1221849) with Fluoroboric Acid

A primary and straightforward method for producing this compound is through the direct neutralization reaction between ammonia (NH₃) and fluoroboric acid (HBF₄). smolecule.comnih.gov This acid-base reaction yields this compound as the salt product. The chemical equation for this synthesis is:

NH₃ + HBF₄ → NH₄BF₄ smolecule.com

This method is valued for its directness and the high purity of the resulting product, assuming high-purity reactants are used. The reaction is typically carried out in an aqueous solution.

Fusion of Ammonium Bifluoride with Boric Acid

NH₄HF₂ + H₃BO₃ → NH₄BF₄ + 2H₂O

A variation of this method involves stirring ammonium hydrogen fluoride (B91410) with boric acid at room temperature until a clear liquid forms, followed by heating. prepchem.com Gas evolution begins around 105°C and becomes vigorous at 110°C. The mixture is maintained at 115-120°C until the product begins to solidify, with the final temperature reaching about 125°C. prepchem.com

Boric Acid with Hydrofluoric Acid and Ammonium Bicarbonate Approaches

This compound can also be synthesized by a multi-step process involving boric acid, hydrofluoric acid, and an ammonium salt like ammonium bicarbonate. sciencemadness.org In the first step, boric acid reacts with hydrofluoric acid to form fluoroboric acid in solution. Subsequently, ammonium bicarbonate is added to neutralize the fluoroboric acid, leading to the formation of this compound, water, and carbon dioxide. sciencemadness.org

The sequential reactions are:

H₃BO₃ + 4HF → HBF₄ + 3H₂O sciencemadness.org

HBF₄ + NH₄HCO₃ → NH₄BF₄ + H₂O + CO₂ sciencemadness.org

A similar approach utilizes ammonium fluoride with boric acid and sulfuric acid. wikipedia.orgclaremont.edu In this method, boric acid is dissolved in a warm solution of sulfuric acid and water. Ammonium fluoride is then added, and the reaction is completed by heating. prepchem.comclaremont.edu The this compound precipitates upon cooling. claremont.edu

Advanced Preparation Techniques

To achieve higher purity or to synthesize specific derivatives, more advanced preparation techniques for this compound and related salts have been developed. These methods offer greater control over the final product's quality and characteristics.

Electrodialysis Technology for High Purity Synthesis

Electrodialysis has emerged as a sophisticated technology for preparing high-purity tetraalkylammonium tetrafluoroborates, which are derivatives of this compound. google.com This method utilizes ion exchange membranes and an electric field to separate and combine ions selectively. google.comacs.org In a typical setup for preparing tetraethylthis compound, an aqueous solution of tetraethylammonium halide and an aqueous solution of tetrafluoroboric acid are introduced into separate compartments of an electrodialysis cell. google.com

Under the influence of a direct current, cations and anions migrate across the selective membranes. google.com This process effectively removes halide impurities and results in a high-purity product. The technology is noted for its low energy consumption, high efficiency, and environmental friendliness. google.com Research has demonstrated that this method can yield products with very low impurity levels, meeting the stringent requirements for applications like electrolytes in electronic devices. google.comacs.org

Parameter Value
Operating Temperature 15 to 25 °C
Tetraethylammonium Halide Concentration 0.2 to 0.5 mol/L
Tetrafluoroboric Acid Concentration 0.2 to 0.6 mol/L
Flow Rate 20 to 30 L/h
Voltage 15 to 25 V
This interactive table presents the optimized operating conditions for the synthesis of tetraethylthis compound using electrodialysis technology. google.com

Anion Exchange Reactions from Halide Salts

Anion exchange is a versatile method for synthesizing this compound and its organic derivatives from corresponding halide salts. researchgate.netresearchgate.net This technique is particularly useful for producing a wide variety of ionic liquids. The process generally involves reacting a quaternary ammonium halide salt with a source of the tetrafluoroborate anion. google.com

One common approach is to treat the halide salt with fluoroboric acid in an aqueous or alcoholic solution. researchgate.netgoogle.com This metathesis reaction leads to the precipitation of the desired tetrafluoroborate salt, which can then be isolated. For instance, new quaternary this compound salts have been successfully prepared from analogous bromide or chloride salts by reaction with fluoroboric acid in an aqueous solution. researchgate.net

Another method involves the use of an anion exchange resin. mdpi.com The halide salt is passed through a column containing a resin loaded with the desired anion (in this case, tetrafluoroborate). This allows for the exchange of the halide anion for the tetrafluoroborate anion, yielding the target compound. researchgate.net This technique can produce high-purity products, avoiding the formation of inorganic salt byproducts. researchgate.net

Starting Material Reagent Product
Quaternary Ammonium HalideFluoroboric AcidQuaternary this compound
Quaternary Ammonium HalideAnion Exchange Resin (BF₄⁻ form)Quaternary this compound
This interactive table summarizes the reactants and products in the anion exchange synthesis of quaternary ammonium tetrafluoroborates.

Synthesis of Alkyl Substituted Ammonium Tetrafluoroborates

The synthesis of alkyl-substituted ammonium tetrafluoroborates can be achieved through various methodologies, with a notable approach involving a cation exchange reaction using pyridinium (B92312) tetrafluoroborate as a precursor. niscpr.res.iniisc.ac.in This method is valued for its simplicity, efficiency, and the high purity of the resulting products. The reaction proceeds at room temperature and involves the interaction of pyridinium tetrafluoroborate with primary, secondary, or tertiary alkyl amines, leading to the formation of the corresponding mono-, di-, or tri-alkylammonium tetrafluoroborates in good yields. niscpr.res.iniisc.ac.in

The general reaction involves dissolving the precursor, pyridinium tetrafluoroborate, in a suitable solvent and then adding the respective alkylamine dropwise with stirring. niscpr.res.in The liberated pyridine (B92270) is subsequently removed, typically by extraction with a solvent like ether, and the precipitated alkylthis compound salt is filtered, washed, and dried. niscpr.res.in This straightforward, one-step procedure has been successfully applied to a variety of alkylamines. niscpr.res.in

An alternative efficient, one-step protocol utilizes commercially available and inexpensive bulk chemicals under nonaqueous conditions to produce a range of mono-, di-, and trialkyl-substituted this compound salts with high yields. plu.mx

The synthesized compounds are typically characterized by elemental analysis, as well as IR and PMR spectroscopy to confirm their structure and purity. niscpr.res.in

Table 1: Synthesis of Various Alkylammonium Tetrafluoroborates via Cation Exchange

Data sourced from research by Mohamed & Padma (1988). niscpr.res.in

Utilizing this compound as a Structure Directing Agent in Advanced Material Synthesis

This compound (NH₄BF₄) has emerged as a novel and effective structure-directing agent (SDA) in the synthesis of advanced materials, particularly for energy storage applications. researchgate.netresearchgate.net SDAs play a crucial role in controlling the morphology and crystal growth of materials, which in turn dictates their electrochemical performance. researchgate.netresearchgate.net The use of NH₄BF₄ is particularly noted in the synthesis of nickel-based bimetallic compounds and derivatives of Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netresearchgate.nettmu.edu.tw

In one-step solution processes, NH₄BF₄, along with 2-methylimidazole, has been used to synthesize nickel-based compounds. researchgate.net The incorporation of other metal salts, such as cobalt, into the precursor solution leads to the formation of bimetallic hydroxides. researchgate.net The resulting materials exhibit favorable morphologies, such as two-dimensional sheet-like structures, which are advantageous for electrochemical applications. researchgate.net For instance, a NiCo-based electrode synthesized using this method demonstrated a high specific capacitance, attributed to its bimetallic nature and unique structure. researchgate.net

This compound is also employed as an SDA to synthesize derivatives of ZIF-67, a metal-organic framework. researchgate.net The resulting materials can be annealed to form leaf-like cobalt and nickel oxides. researchgate.net The function of the SDA is to guide the formation of specific surface properties and morphologies that enhance the material's electroactivity and conductivity, which are critical for applications in battery-supercapacitor hybrids. researchgate.net

The research highlights that using SDAs like this compound can promote the preferential growth of active materials, leading to enhanced energy storage capabilities. researchgate.net

Table 2: Application of this compound as a Structure-Directing Agent

Catalytic Applications and Reaction Mechanisms of Ammonium Tetrafluoroborate

Role as a Lewis Acid Catalyst

Ammonium (B1175870) tetrafluoroborate (B81430) functions as a mild Lewis acid catalyst due to the presence of empty p-orbitals on the boron atom. smolecule.com This characteristic allows it to accept electron pairs, thereby activating substrates for various chemical reactions.

Ammonium tetrafluoroborate is utilized as a catalyst in Friedel-Crafts reactions, which are a cornerstone of organic synthesis for attaching substituents to aromatic rings. smolecule.com These reactions proceed via electrophilic aromatic substitution, where a strong Lewis acid is typically required to generate the electrophile. wikipedia.orgmt.com In this context, this compound facilitates the formation of carbocation or acylium ion intermediates that then attack the aromatic ring. smolecule.commt.com

As specific types of Friedel-Crafts reactions, both acylation and alkylation processes are effectively catalyzed by this compound. smolecule.com

Alkylation: This reaction involves the addition of an alkyl group to an aromatic ring. The Lewis acid catalyst, NH₄BF₄, assists in the formation of a carbocation from an alkyl halide or alkene, which then acts as the electrophile. mt.com

Acylation: In this process, an acyl group is introduced into an aromatic ring. This compound helps in the generation of the acylium ion from an acyl halide or anhydride, which is a key step in the reaction mechanism. mt.com The resulting ketone product is a moderate Lewis base. wikipedia.org

The catalytic activity of this compound extends to various condensation reactions. smolecule.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The Lewis acidic nature of NH₄BF₄ can activate carbonyl groups, facilitating nucleophilic attack and subsequent condensation. A prominent example is the Biginelli reaction, a multicomponent condensation for synthesizing dihydropyrimidinones. researchgate.netresearchgate.net

This compound has been explored as a catalyst for both esterification and aldol (B89426) condensation reactions. smolecule.com In esterification, it can activate the carboxylic acid component, promoting its reaction with an alcohol. For aldol condensations, it facilitates the formation of enolates, which are crucial intermediates in the carbon-carbon bond-forming process. While its application in these specific reactions within polymer systems is an area of interest, detailed research findings are continually emerging.

Direct Catalysis in Organic Synthesis

A significant development in the application of this compound is its use as a direct catalyst in organic synthesis, a relatively recent discovery. researchgate.net This approach offers advantages such as operational simplicity, lower cost, and reduced toxicity compared to many traditional catalysts. researchgate.netresearchgate.net

A novel and efficient application of this compound is as a direct catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives through the Biginelli reaction. researchgate.netresearchgate.net This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. kashanu.ac.irkashanu.ac.ir

The use of this compound as a catalyst in this reaction is notable for its effectiveness, affordability, and environmentally friendly nature. researchgate.netresearchgate.net It provides good to excellent yields of the desired dihydropyrimidinone products under mild conditions. researchgate.netresearchgate.net The proposed reaction mechanism involves the activation of the aldehyde by the catalyst, facilitating the formation of an acylimino intermediate, which then undergoes subsequent cyclization and dehydration steps to yield the final product. researchgate.net

Research has demonstrated the versatility of this catalytic system with a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.

EntryAldehydeProductYield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one95
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one92
34-Methylbenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one90
44-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one93
53-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one88
64-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one85

This table presents a selection of results from the this compound-catalyzed Biginelli reaction, demonstrating its efficacy with various substituted aldehydes.

Suzuki Cross-Coupling Reactions (with N-Vinylpyridinium and -trialkylthis compound salts)

While this compound itself is not the primary catalyst, its tetrafluoroborate anion is a key component of novel electrophilic partners used in Palladium(0)-catalyzed Suzuki cross-coupling reactions. Specifically, N-vinylpyridinium and N-trialkylthis compound salts have emerged as effective coupling partners, reacting with a variety of boronic acids to produce good to excellent yields of products. nih.govnih.gov These salts serve as robust and reliable equivalents to traditional vinyl halides or triflates, which can be unstable or require hazardous reagents for their preparation. nih.gov

The N-vinylpyridinium and -ammonium tetrafluoroborate salts are advantageous because they are crystalline, nonhygroscopic, and air-stable, making them easy to handle and store. nih.govthieme-connect.com They are also readily prepared in a single step from activated acetylenes and either pyridinium (B92312) or trialkylammonium tetrafluoroborates. nih.govacs.org This method represents the first instance of oxidative insertion of Pd(0) into vinylpyridinium and -ammonium bonds, expanding the scope of Suzuki cross-coupling reactions. thieme-connect.comacs.org The process is notable for its simple and rapid reaction conditions, the ready availability of the necessary catalysts and ligands, and its potential for use in combinatorial chemistry and library synthesis, especially with microwave heating to shorten reaction times. nih.govorganic-chemistry.org

Optimization studies have shown that using a catalyst system of Pd₂(dba)₃ with PCy₃ as the ligand provides the best results for these coupling reactions. organic-chemistry.org The versatility of this method allows for the introduction of further functionality, such as ketones, into the resulting molecules. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with N-Vinylthis compound Salts This table is interactive. Click on the headers to sort the data.

Electrophile (Salt) Boronic Acid Catalyst/Ligand Yield (%)
N-(3-Oxo-1-phenyl-1-buten-1-yl)pyridinium tetrafluoroborate Phenylboronic acid Pd₂(dba)₃ / PCy₃ 95%
N-(3-Oxo-1-phenyl-1-buten-1-yl)pyridinium tetrafluoroborate 4-Methoxyphenylboronic acid Pd₂(dba)₃ / PCy₃ 98%
N-(3-Oxo-1-phenyl-1-buten-1-yl)pyridinium tetrafluoroborate 4-Fluorophenylboronic acid Pd₂(dba)₃ / PCy₃ 92%
N-(3-Oxo-1-phenyl-1-buten-1-yl)pyridinium tetrafluoroborate 2-Thiopheneboronic acid Pd₂(dba)₃ / PCy₃ 85%

Data synthesized from research findings on Suzuki cross-coupling reactions. nih.govorganic-chemistry.org

Catalytic Promoter and Additive Roles

This compound (NH₄BF₄) serves as a versatile compound in catalysis, acting not only as a primary catalyst but also as a promoter or additive in various chemical processes. sourcezon.comresearchgate.net Its utility has been demonstrated in multicomponent reactions like the Biginelli reaction, where it functions as an inexpensive, mild, and non-toxic catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

Beyond organic synthesis, this compound and its organic derivatives play significant roles as additives in electrochemical applications. df-chemicals.com For instance, tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) has been investigated as an electrolyte additive for lithium-ion batteries. researchgate.net Although electrolytes containing TEABF₄ may have slightly lower ionic conductivity, the addition of this salt reduces the interface impedance between the graphite (B72142) electrode and the electrolyte. researchgate.net This leads to significant improvements in the rate capability and cycle stability of LiFePO₄/artificial graphite cells, highlighting its promise for developing high-performance batteries. researchgate.net In a broader context, this compound is used to enhance battery performance and stability by optimizing electrolyte conductivity and suppressing undesirable side reactions. df-chemicals.com

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. fluorochem.co.uktcichemicals.com A phase-transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can proceed. wikipedia.org This process accelerates the reaction rate and often allows for milder reaction conditions. fluorochem.co.uk

Facilitating Reactions Between Immiscible Phases

Quaternary ammonium salts are common phase-transfer catalysts. tcichemicals.comwikipedia.org The catalyst, possessing both hydrophilic and hydrophobic properties, can shuttle anions from the aqueous phase into the organic phase. tcichemicals.comoperachem.com For example, a quaternary ammonium cation (Q⁺) can pair with a reactant anion (A⁻) in the aqueous phase. The resulting ion pair [QA] has sufficient lipophilicity to dissolve in the organic phase, where the anion can then react with an organic substrate. operachem.com

While simple this compound has limited organic solubility, its derivatives, such as tetrabutylammonium (B224687) tetrafluoroborate, are classic examples of phase transfer catalysts. koyonchem.com The underlying principle involves the ammonium cation's ability to carry the tetrafluoroborate anion or another reactive anion across the phase boundary. This mechanism is crucial in various synthetic applications, including halogenation and esterification reactions, where it can significantly improve efficiency and product yields. fluorochem.co.ukkoyonchem.com The use of phase transfer catalysts aligns with green chemistry principles by often allowing the use of water and reducing the need for polar aprotic solvents like DMSO or DMF. tcichemicals.comwikipedia.org

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing existing protocols and developing new synthetic methods. manchester.ac.uk Mechanistic studies often employ a combination of kinetic analysis, spectroscopic methods, and computational modeling to elucidate the roles of catalysts, intermediates, and transition states. digitellinc.com

In the context of the Biginelli reaction, a plausible mechanism for the catalysis by this compound has been proposed. It is suggested that the ammonium ion acts as a Brønsted acid to activate the carbonyl group of the aldehyde, facilitating the initial condensation steps of the reaction. researchgate.net

Furthermore, in metal-catalyzed reactions, tetrafluoroborate salts can be involved in the activation of pre-catalysts. For instance, the reaction of a metal tetrafluoroborate pre-catalyst with a silane (B1218182) reagent can generate a low oxidation-state active catalyst. researchgate.net Studies involving tetrabutylthis compound and phenylsilane (B129415) in the reduction of 4-fluorobenzaldehyde (B137897) suggest the formation of a hydride species, which is a key intermediate in the catalytic cycle. researchgate.net These investigations into the fundamental steps of catalytic processes are essential for the rational design of more efficient and selective catalysts. manchester.ac.ukmanchester.ac.uk

Electrochemical Research and Development Utilizing Ammonium Tetrafluoroborate

Ammonium (B1175870) tetrafluoroborate (B81430) and its derivatives are integral to advancing electrochemical energy storage and analysis. Their unique properties, including high ionic mobility, a wide electrochemical stability window, and good solubility in various solvents, make them versatile components in cutting-edge research. df-chemicals.com

Electrolyte Applications

While not a primary salt, ammonium tetrafluoroborate derivatives serve as crucial additives in lithium-ion battery (LIB) electrolytes. The addition of salts like tetraethylammonium (B1195904) tetrafluoroborate (TEABF4) to the electrolyte can suppress undesirable side reactions and reduce irreversible capacity loss. msesupplies.comresearchgate.net Research has shown that TEABF4 additives can significantly enhance the cycle stability of dual-ion batteries by mitigating gas formation, particularly at the anode. researchgate.net This improvement is attributed to the TEA+ ions weakening the Lewis acidity in the electrolyte, which in turn suppresses electrolyte decomposition. researchgate.net

The function of fluorinated borate (B1201080) compounds, in general, is to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. acs.org These layers are critical for preventing the degradation of the electrodes and the electrolyte, thus extending the battery's lifespan and improving safety by enhancing thermal stability. acs.orgbatterydesign.net

Table 1: Effects of Tetraethylthis compound (TEABF4) Additive in a Dual-Ion Battery

FeatureStandard Electrolyte (LiPF6)Electrolyte with TEABF4 Additive
Cycle Stability PoorSignificantly Increased
Gas Formation Large AmountNegligible
Capacity Retention 62.35% after 5,000 cycles (at 4C rate in one study)96.23% after 5,000 cycles (at 4C rate with 0.8M Et4NBF4 in one study)
Coulombic Efficiency Lower~99%

Note: Data compiled from findings on dual-ion battery systems. researchgate.netresearchgate.net

This compound and its organic derivatives, particularly tetraethylthis compound (TEABF4), are widely employed as supporting electrolytes in a variety of electrochemical studies. nih.govnih.gov A supporting electrolyte is essential to minimize the solution's resistance and to ensure that the dominant mode of mass transport for the electroactive species to the electrode surface is diffusion. df-chemicals.com TEABF4 dissolved in organic solvents like acetonitrile (B52724) is a common choice for studies on electrochemical capacitors. nih.gov Its ions (TEA+ and BF4-) provide high ionic conductivity and a large electrochemical window, allowing for the study of redox processes over a wide potential range without interference from the electrolyte itself. df-chemicals.commsesupplies.com

This compound has gained significant attention as an electrolyte salt in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. df-chemicals.com EDLCs store energy by forming an electrostatic double layer of ions at the interface between an electrode and the electrolyte. The properties of the electrolyte are therefore paramount to the device's performance. nih.gov

This compound offers several key benefits in this application:

High Ionic Mobility : It dissociates into NH4+ and BF4- ions, which move efficiently between the electrodes, minimizing internal resistance and enabling rapid charging and discharging. df-chemicals.com

Wide Electrochemical Stability Window : This allows the supercapacitor to operate at higher voltages, which significantly increases the energy storage capacity, as energy is proportional to the square of the voltage (E = 1/2 CV^2). df-chemicals.com

Chemical and Thermal Stability : The inherent stability of the compound ensures reliable and safe operation of the supercapacitor over a wide range of conditions. df-chemicals.com

In EDLCs, the capacitance is strongly influenced by the size of the electrolyte ions, particularly the cation, as the tetrafluoroborate anion is relatively small. rsc.orgkoreascience.kr Research has consistently shown that a smaller cation size leads to a higher capacitance. researchgate.netnih.gov This is because smaller ions can pack more densely at the electrode surface and can access smaller pores within the electrode material, increasing the effective surface area for charge storage. nih.govresearchgate.net

Studies comparing various quaternary this compound salts have demonstrated this relationship. For instance, electrolytes using trimethylethylammonium and trimethylpropylammonium cations yielded approximately 10% higher capacitance than the more commonly used tetraethylammonium (TEA) cation when paired with microporous activated carbon electrodes. rsc.orgresearchgate.net The capacitance has been found to be inversely proportional to the radii of the neat cations. rsc.orgkoreascience.kr

Table 2: Comparison of Quaternary Ammonium Cations and Their Impact on Capacitance

CationEffective Radius (nm, approx.)Relative Capacitance
Tetramethylammonium (B1211777) (TMA)SmallerHighest (limited by solubility)
Trimethylethylammonium~0.314Higher
TrimethylpropylammoniumLarger than TrimethylethylammoniumHigher
Tetraethylammonium (TEA)LargerBaseline
Spiro-(1,1’)-bipyrrolidinium (SBP)0.418Higher than TEMA
Triethylmethylammonium (TEMA)0.654Lower than SBP

Note: This table illustrates the general trend observed in research. rsc.orgresearchgate.netresearchgate.net

To leverage the high capacitance achievable with very small cations that often suffer from poor solubility, researchers have developed binary-salt electrolyte formulations. researchgate.net A notable example involves using tetramethylthis compound (TMA BF4), which contains the smallest quaternary ammonium ion. researchgate.net Due to its low solubility, it cannot be used as the sole electrolyte salt at practical concentrations. researchgate.net

Recently, protic ammonium salts (PASs), which contain a proton on the cation, have been investigated for use in EDLCs. koreascience.kr An example is trimethylthis compound (TriMA BF4). koreascience.kr Protic ammonium ions are significantly smaller than their quaternary ammonium counterparts, making them attractive for increasing capacitance. koreascience.kr

However, the presence of a proton makes these salts less electrochemically stable than quaternary salts. koreascience.kr Despite this, studies have shown that EDLCs using TriMA BF4 in solvents like γ-butyrolactone (GBL) can achieve good capacity retention at moderate voltages (e.g., 1.8 V). koreascience.kr Furthermore, TriMA BF4 has demonstrated higher ionic mobility compared to tetraethylthis compound in GBL, which results in a better rate capability for the capacitor. koreascience.kr The use of monoammonium salts of multiprotic acids has also been shown to enhance proton conduction in hydrogel membranes, with conductivities for NH4HSO4-doped hydrogels being superior to those doped with the corresponding inorganic acid (H2SO4). nih.gov

Components in Electrochemical Supercapacitors and Double-Layer Capacitors

Electroplating and Electrochemical Deposition Processes

This compound (NH₄BF₄) is a key component in various electroplating and electrochemical deposition processes. df-chemicals.com Its primary role is to act as an electrolyte, facilitating the transfer of metal ions from the plating solution onto a conductive substrate to form a uniform and adherent metallic coating. df-chemicals.com The use of fluoroborate-based electrolytes, including those containing this compound, is well-established for the deposition of metals such as tin, lead, copper, and nickel. wikipedia.org

Research into fluoroborate-based systems continues to optimize deposition processes. For instance, studies on tin electrodeposition from fluoroborate baths have explored the kinetics and mechanisms of metal nucleation and growth on various substrates. researchgate.net The composition of the electrolyte, including the concentration of the fluoroborate salt, significantly influences the properties of the resulting deposit, such as its thickness, adhesion, and surface morphology.

Precursor in Ionic Liquid Synthesis for Electrochemical Applications

This compound serves as a valuable precursor in the synthesis of ionic liquids (ILs) due to its tetrafluoroborate anion. Ionic liquids are salts that are in a liquid state below 100°C, and they are noted for their unique properties such as low vapor pressure, high thermal stability, and wide electrochemical windows. nih.gov The synthesis of tetrafluoroborate-based ILs often involves a two-step process where a precursor salt is first formed, followed by an anion exchange (metathesis) reaction. cwejournal.orgrsc.org

In this context, this compound can be used as the source for the BF₄⁻ anion. The process typically involves reacting a halide salt of a desired organic cation (e.g., an imidazolium (B1220033) or pyridinium (B92312) halide) with a tetrafluoroborate salt like sodium tetrafluoroborate or silver tetrafluoroborate. rsc.org While sodium and silver salts are common, the principle of anion exchange is broadly applicable. The ammonium cation (NH₄⁺) is replaced by the larger, asymmetric organic cation, resulting in the formation of the desired ionic liquid. cwejournal.orgrsc.org This method is a cornerstone for creating a vast array of ILs with tailored properties for specific electrochemical applications. rsc.org For example, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF₄]) can be synthesized via the quaternization of 1-methylimidazole (B24206) followed by an anion exchange with a BF₄⁻ source. cwejournal.org

A key feature of ionic liquids synthesized with the tetrafluoroborate anion is their tunable ionic conductivity, a critical parameter for their performance as electrolytes in devices like batteries and supercapacitors. nih.govuni-wuerzburg.de Ionic conductivity is generally proportional to the number of charge carriers and their mobility. koreascience.kr The properties of tetrafluoroborate-based ILs can be systematically modified by altering the structure of the organic cation, changing the temperature, or mixing the IL with co-solvents. koreascience.krresearchgate.netelectrochemsci.org

The structure of the cation has a significant impact on both viscosity and conductivity. For instance, in a series of imidazolium-based tetrafluoroborates, increasing the length of the alkyl side chain on the cation leads to higher viscosity and consequently lower ionic conductivity due to decreased ion mobility. koreascience.krunitbv.roresearchgate.net Introducing unsaturated (allylic) side chains on the imidazolium cation can lead to lower viscosity and higher ionic conductivity compared to analogues with saturated alkyl chains. researchgate.net

Table 1: Physicochemical Properties of Imidazolium Tetrafluoroborate Ionic Liquids at 25°C
Ionic LiquidCation StructureViscosity (cP)Ionic Conductivity (mS/cm)
[EMIM][BF₄]1-ethyl-3-methylimidazolium3313.6
[BMIM][BF₄]1-butyl-3-methylimidazolium643.3
[HMIM][BF₄]1-hexyl-3-methylimidazolium1131.8
[AMIM][BF₄]1-allyl-3-methylimidazolium348.9
[AAIm][BF₄]1,3-diallylimidazolium319.1

Data compiled from multiple sources. koreascience.krresearchgate.net

Ionic liquids derived from the tetrafluoroborate anion have found applications in the fields of electrocatalysis and separation science, leveraging their unique solvent properties and electrochemical stability.

Electrocatalysis: Tetrafluoroborate-based ionic liquids can serve multiple roles in electrocatalytic processes, acting simultaneously as the reaction medium, supporting electrolyte, and even as a pre-catalyst. researchgate.net Research has demonstrated that in the presence of an anodic activation, a BF₄⁻-based ionic liquid can facilitate the efficient and selective oxidation of sulfides to sulfoxides. researchgate.net In such systems, the ionic liquid medium allows for the electro-generation of catalytic species. For example, the Lewis acid BF₃ can be generated at the anode, which then catalyzes the desired organic transformation. researchgate.net The use of ionic liquids in this manner can lead to cleaner and more efficient catalytic cycles compared to traditional solvent systems. researchgate.net

Separation Science: The tunable physicochemical properties of tetrafluoroborate ionic liquids make them highly suitable for a variety of separation processes. rsc.orgrsc.org They have been successfully employed as solvents in liquid-liquid extraction, as stationary phases in gas chromatography, and as additives in mobile phases for high-performance liquid chromatography. rsc.orgacs.org

In liquid-liquid extraction, the choice of cation and anion determines the IL's polarity and miscibility with other solvents, allowing for the selective extraction of specific compounds. acs.org For example, imidazolium tetrafluoroborates like 1-methyl-3-butylimidazolium tetrafluoroborate ([BMIm]BF₄) and 1-methyl-3-octylimidazolium tetrafluoroborate ([OMIm]BF₄) have been studied for removing aromatic sulfur-containing compounds from hydrocarbon mixtures. rsc.org Research has shown that the IL with the longer octyl chain ([OMIm]BF₄) exhibits a higher absorption capacity for compounds like benzothiophene (B83047) and dibenzothiophene. rsc.org This demonstrates how the cation structure can be tailored to optimize separation efficiency. Furthermore, tetrafluoroborate ILs have been investigated for carbon dioxide capture, where the BF₄⁻ anion shows a notable affinity for CO₂. wikipedia.org

Table 2: Distribution Coefficients (D) for Sulfur Compounds in Heptane/Ionic Liquid Systems
Sulfur CompoundIonic LiquidDistribution Coefficient (D)
Benzothiophene (BT)[BMIm]BF₄1.96
Benzothiophene (BT)[OMIm]BF₄2.29
Dibenzothiophene (DBT)[BMIm]BF₄2.45
Dibenzothiophene (DBT)[OMIm]BF₄3.25

Data sourced from Green Chemistry (RSC Publishing). rsc.org

Advanced Materials Science Research Involving Ammonium Tetrafluoroborate

Precursor for Fluorinated Compounds

The tetrafluoroborate (B81430) anion (BF₄⁻) within ammonium (B1175870) tetrafluoroborate serves as a valuable source of fluoride (B91410) for introducing fluorine atoms into organic structures. This capability is crucial for synthesizing molecules with enhanced properties for use in pharmaceuticals, agrochemicals, and specialty materials.

Synthesis of Pharmaceutical Intermediates

A key application of the tetrafluoroborate ion is in the synthesis of aryl fluorides, which are important structural motifs in many pharmaceutical drugs. The introduction of fluorine can significantly enhance a drug's efficacy, metabolic stability, and lipophilicity scientificupdate.com. The Balz-Schiemann reaction is a classic and vital method for preparing these compounds.

The reaction transforms a primary aromatic amine into an aryl fluoride through an intermediate diazonium tetrafluoroborate salt wikipedia.org. In this process, an aniline derivative is first diazotized, and the resulting diazonium salt is then treated with a source of tetrafluoroborate ions, such as fluoroboric acid or a tetrafluoroborate salt, to form a stable arenediazonium tetrafluoroborate intermediate scientificupdate.comwikipedia.orgarkat-usa.org. This isolated salt is then thermally decomposed, which causes it to release nitrogen gas and boron trifluoride, yielding the desired aryl fluoride scientificupdate.comwikipedia.org.

Reaction Scheme: The Balz-Schiemann Reaction

Diazotization: ArNH₂ + HNO₂ + H⁺ → ArN₂⁺ + 2H₂O

Salt Formation: ArN₂⁺ + BF₄⁻ → ArN₂BF₄ (s)

Decomposition: ArN₂BF₄ (s) + heat → ArF + N₂ (g) + BF₃ (g)

This methodology is a cornerstone for accessing aryl fluorides that are otherwise difficult to synthesize, making the tetrafluoroborate anion an essential reagent in the development of new pharmaceutical agents scientificupdate.comacs.org. Research continues on optimizing this reaction, including using flow chemistry techniques to synthesize the aryldiazonium tetrafluoroborate intermediates safely and efficiently arkat-usa.orgresearchgate.net.

Development of Agrochemicals

In the agrochemical sector, ammonium tetrafluoroborate is utilized directly as an agricultural insecticide and fungicide . The incorporation of fluorine into agrochemical candidates is also a widely used strategy to enhance their biological activity, potency, and persistence in the environment scientificupdate.com. While this compound serves as a source of the active tetrafluoroborate ion for creating fluorinated compounds, specific research detailing its role as a direct precursor in the multi-step synthesis of novel agrochemicals is not extensively documented in publicly available literature. However, its established use as an insecticide highlights its relevance in crop protection.

Production of Specialty Materials

This compound is employed in the synthesis and modification of various specialty materials, including resins, ionic liquids, and flame retardants.

Catalyst for Resin Coatings: It serves as a strong acid catalyst in the production of resin coatings. By providing hydrogen ions (H⁺), it promotes and accelerates crucial cross-linking reactions like esterification and aldol (B89426) condensation. This catalytic action increases the cross-linking density within the resin, significantly enhancing the final coating's hardness, wear resistance, and chemical resilience.

Precursor for Ionic Liquids: The tetrafluoroborate anion is a common component of ionic liquids (ILs), which are salts that are liquid at or near room temperature. These materials are investigated for a wide range of applications, including as electrolytes and green solvents, due to properties like high thermal stability, low vapor pressure, and high ionic conductivity. This compound can serve as a precursor or source of the BF₄⁻ anion for synthesizing various imidazolium (B1220033), ammonium, or pyrrolidinium-based ionic liquids.

Component in Flame Retardants: The compound is used as an inorganic flame retardant, particularly in coatings. Its effectiveness stems from its behavior at high temperatures. Upon heating, this compound decomposes to release substances like boron oxide (B₂O₃) and ammonium hydrogen fluoride (NH₄HF₂). These decomposition products disrupt the combustion process through several mechanisms: absorbing heat, diluting flammable gases, and forming a protective, glassy coating on the material's surface that prevents contact with oxygen.

Role in Polymer Electrolytes

This compound is a subject of significant research in the field of solid polymer electrolytes (SPEs). SPEs are crucial for the development of safer, all-solid-state electrochemical devices, such as batteries and sensors. In these systems, NH₄BF₄ acts as a doping salt, providing mobile ions (protons, in this case) to facilitate ionic conductivity within a polymer matrix.

Conductivity Studies in Cellulose Acetate-Based Systems

Cellulose acetate, a derivative of the abundant biopolymer cellulose, has been extensively studied as a host material for polymer electrolytes. Research has focused on doping cellulose acetate with this compound to create proton-conducting films.

In one study, films were prepared by dissolving cellulose acetate and various weight percentages of this compound. The ionic conductivity of the resulting films was measured using electrochemical impedance spectroscopy. The highest conductivity achieved for an unplasticized film was 2.18 × 10⁻⁷ S cm⁻¹.

To further enhance conductivity, researchers introduced polyethylene glycol (PEG) as a plasticizer. The plasticizer increases the amorphous regions within the polymer structure and facilitates ion diffusion. The addition of 30 wt% polyethylene glycol 600 to the optimal cellulose acetate-NH₄BF₄ film increased the ionic conductivity by two orders of magnitude, reaching a maximum value of 1.41 × 10⁻⁵ S cm⁻¹. The temperature-dependent conductivity for these systems was found to follow the Arrhenius relationship, indicating a thermally activated process.

Conductivity of Cellulose Acetate-Based Electrolytes

Electrolyte SystemHighest Ionic Conductivity (S cm⁻¹)
Cellulose Acetate–this compound2.18 × 10⁻⁷
Cellulose Acetate–this compound with 30 wt% PEG 6001.41 × 10⁻⁵

Fabrication of Polymer Blend Electrolytes

To combine the advantageous properties of different polymers, researchers have fabricated polymer blend electrolytes. One such system involves a blend of chitosan (CS) and potato starch (PS) doped with varying amounts of this compound. These biopolymers are chosen for their biodegradability and low cost.

The study concluded that a primary limitation in this specific blend was the strong association of ions from the this compound salt at higher concentrations. This ion recombination reduces the number of mobile charge carriers, thus limiting the conductivity and making the system, in its current form, unsuitable for applications like batteries that require higher ionic transport. Morphological analysis confirmed the presence of protruded salt structures on the surface at high concentrations, indicating incomplete dissociation within the polymer blend matrix.

Conductivity of Chitosan:Potato Starch Blend Electrolyte

Electrolyte SystemHighest DC Conductivity (S/cm)
Chitosan:Potato Starch with this compound3.07 × 10⁻⁸

Enhancement of Resin Coatings

This compound serves as a multifunctional additive in the formulation of resin coatings, contributing significantly to the improvement of their physical and chemical properties. Its primary roles are as a potent catalyst and a flame retardant, enhancing the durability and performance of the final coating.

Improving Chemical Resistance and Hardness

The incorporation of this compound into resin coatings has been shown to enhance their resistance to chemical attack and increase surface hardness. df-chemicals.com As a strong acid catalyst, it promotes reactions within the resin matrix that lead to a more robust and chemically inert surface. df-chemicals.com This catalytic action facilitates esterification reactions between alcohols and carboxylic acids present in the resin formulation, forming stable ester linkages that improve the coating's hardness and resistance to chemical erosion. df-chemicals.com

The increased cross-linking density, a direct result of these catalyzed reactions, makes the coating more impervious to penetration by corrosive substances. df-chemicals.com This enhancement is critical for applications in harsh industrial environments where coatings are exposed to a variety of chemical agents. marcote.co.uk The protective layer formed provides resistance against both corrosion and oxidation, thereby extending the service life of the coated substrate. df-chemicals.com

Property Enhancement Mechanism Benefit
Chemical ResistanceIncreased cross-linking density and formation of stable ester structures. df-chemicals.comProtects substrate from corrosive chemicals and erosion. df-chemicals.commarcote.co.uk
HardnessPromotion of esterification and aldol condensation reactions leading to a more cross-linked polymer network. df-chemicals.comIncreased resistance to scratches, abrasion, and wear. df-chemicals.com
Corrosion ResistanceFormation of a protective, fluoride-rich layer on metal surfaces. df-chemicals.comEnhanced durability and longevity of metal components. df-chemicals.com

Promoting Cross-Linking and Curing Reactions

This compound functions as an effective catalyst for promoting the cross-linking and curing of resin coatings. df-chemicals.com Its acidic nature, specifically the hydrogen ions (H⁺), accelerates key chemical reactions responsible for the transformation of the liquid resin into a solid, durable film. df-chemicals.com The compound catalyzes both esterification and aldol condensation reactions, which are fundamental cross-linking mechanisms in many coating formulations. df-chemicals.com

By accelerating these reactions, this compound allows for a higher degree of cross-linking to be achieved, which is directly correlated with improvements in the coating's mechanical properties. df-chemicals.comazom.com A denser cross-linked network enhances the hardness and wear resistance of the coating. df-chemicals.com This catalytic efficiency can also contribute to faster curing times, which is advantageous in manufacturing and application processes.

Application in Perovskite-Based Optoelectronic Systems

In the field of advanced materials, particularly in the development of perovskite-based optoelectronics, this compound and its organic derivatives have emerged as critical components for enhancing device performance and stability. These compounds play a significant role in the preparation of perovskite materials and the mitigation of performance-limiting defects.

Pseudo-halide Salt Precursor for Perovskite Preparation

This compound and its alkylammonium analogues, such as phenethylthis compound (PEABF₄), are utilized as pseudo-halide salt precursors in the synthesis of perovskite materials for optoelectronic applications. greatcellsolarmaterials.com These compounds are introduced during the perovskite crystallization process to influence the final structure and properties of the perovskite film.

The use of these tetrafluoroborate-based salts can help prevent the widening of the perovskite bandgap while facilitating crystal growth. chemrxiv.org For instance, 1-naphthylmethylthis compound (NMABF₄) has been designed as a non-halide ammonium salt to terminate the perovskite surface, which passivates defects and improves device efficiency.

Precursor Application Effect
Phenethylthis compound (PEABF₄)Perovskite-based optoelectronic systems. greatcellsolarmaterials.comUsed as a pseudo-halide salt precursor. greatcellsolarmaterials.com
1-naphthylmethylthis compound (NMABF₄)Surface termination of 3D perovskite films. Inhibits 2D perovskite formation, passivates surface defects, and enhances device efficiency.
Methylthis compound (MABF₄)Additive in narrow-bandgap FAPbI₃ photoabsorbers. chemrxiv.orgImproves photovoltaic performance through heterointerface modulation. chemrxiv.org

Tetrafluoroborate-Induced Reduction in Defect Density

A key challenge in perovskite optoelectronics is the presence of defects within the crystal lattice, which can act as non-radiative recombination centers and degrade device performance. The introduction of the tetrafluoroborate (BF₄⁻) ion has been demonstrated as an effective strategy for reducing this defect density. researchgate.netnih.govosti.govscispace.comcam.ac.uk

Surface treatment of methylammonium lead iodide (MAPbI₃) perovskite with methylthis compound (MABF₄) leads to a significant reduction in non-radiative charge-carrier recombination. researchgate.netnih.govscispace.comcam.ac.uk Research has shown a decrease in the first-order recombination rate by an order of magnitude and a corresponding increase in the photoluminescence quantum yield from 0.5% to 10.4% in treated samples. researchgate.netnih.govscispace.comcam.ac.uk This improvement is attributed to the passivation of trap states at the perovskite surface. osti.gov

Parameter Control Sample (MAPbI₃) BF₄⁻-Treated Sample (MAPbI₃) Reference
First-Order Recombination Rate6.5 x 10⁶ s⁻¹2.5 x 10⁵ s⁻¹ researchgate.netnih.govscispace.comcam.ac.uk
Photoluminescence Quantum Yield0.5%10.4% researchgate.netnih.govscispace.comcam.ac.uk
Trap DensityHigherOrder of magnitude lower osti.gov

Halide Management Strategies

The tetrafluoroborate anion plays a crucial role in "halide management," a strategy to control the concentration and behavior of halide ions within the perovskite structure to reduce defects. researchgate.netnih.govscispace.comcam.ac.uk Specifically, BF₄⁻ acts as a scavenger for excess methylammonium iodide (MAI). researchgate.netnih.govscispace.comcam.ac.uk

Solid-state NMR studies have revealed that the BF₄⁻ anion interacts with excess MAI to form MAI–MABF₄ co-crystals. researchgate.netnih.govscispace.comcam.ac.uk This process effectively shifts the equilibrium of the iodide concentration in the perovskite phase. researchgate.netnih.govcam.ac.uk By sequestering excess iodide, the formation of interstitial iodide defects, which are known to be deep traps and non-radiative recombination centers, is significantly reduced. researchgate.netnih.govscispace.comcam.ac.ukcam.ac.uk This microscopic mechanism elucidates how the introduction of tetrafluoroborate leads to improved optoelectronic properties in perovskite devices. researchgate.netnih.govcam.ac.uk

Metallurgy Applications

Flux in Metal Production and Refining Processes

In metallurgy, a flux is a chemical cleaning agent that prevents oxidation and removes impurities from molten metals during joining processes like welding, soldering, and brazing. This compound is a key ingredient in flux formulations, especially for aluminum, copper, and magnesium alloys. palmercruz.com

The primary function of this compound in these applications is to remove the resilient oxide layers that form on the surface of metals. palmercruz.com When heated, it decomposes and reacts with metal oxides, converting them into easily removable slag. This process cleans the metal surface, allowing the molten filler metal to wet the surface properly and create a strong, continuous metallurgical bond. df-chemicals.com By preventing the reformation of oxides during the heating process, fluxes containing this compound ensure the integrity and quality of the final joint. df-chemicals.com Its effectiveness in facilitating the removal of oxides and other impurities makes it a preferred choice in the soldering and brazing industries. palmercruz.com

Table 1: Role of this compound as a Metallurgical Flux

Metallurgical Process Function of this compound Metals/Alloys Involved Outcome
Soldering/Brazing Removes surface oxides and impurities. palmercruz.com Copper, Aluminum Promotes wetting and bonding of metals for strong joints. palmercruz.comdf-chemicals.com
Welding Acts as a gas flux to provide an inert atmosphere. Aluminum, Copper Prevents oxidation and ensures a clean weld.
Casting Used as a catalyst in sand resin adhesives. Magnesium and Magnesium Alloys Protects oxidation-prone metals during casting.

Component in Electrolytic Plating Baths

This compound is a crucial component in electroplating, a process where a thin layer of metal is deposited onto a conductive surface. It is widely used in electrolytic baths for finishing various metals. palmercruz.com The compound's high solubility in water and its ionic nature contribute to its notable electrical conductivity when dissolved, making it an excellent electrolyte for these processes. palmercruz.com

In an electroplating bath, this compound facilitates the efficient transfer of metal ions from the plating solution (the electrolyte) to the object being plated (the substrate). df-chemicals.com This ensures the formation of a uniform, smooth, and strongly adherent metal coating. df-chemicals.com The resulting coatings often provide enhanced corrosion resistance and improved aesthetic qualities. palmercruz.com Due to these benefits, this compound-based electrolytes are utilized across several industries, including automotive, electronics, and jewelry manufacturing, to produce high-quality plated components. df-chemicals.com

Table 2: Application of this compound in Electroplating

Property Role in Electrolytic Plating Resulting Coating Characteristics Industries
Electrolyte Serves as a key component in the plating bath, facilitating the transfer of metal ions. df-chemicals.com Uniform and adherent metal deposition. df-chemicals.com Automotive, Electronics, Jewelry. df-chemicals.com
High Conductivity The strong ionic nature of NH₄BF₄ contributes to the electrical conductivity of the plating solution. palmercruz.com Enhances the efficiency and quality of the plating process. palmercruz.com Metal Finishing. palmercruz.com
Surface Treatment Used in anodizing and chemical conversion coatings. Modifies surface properties for enhanced corrosion resistance. General Manufacturing.

Nanomaterial Synthesis

Following a comprehensive search, no publicly available research or data could be found that specifically details the use of this compound for the "Synthesis of Amorphous Boron Nitride" or the "Formation of Nanostructured Nitrides of Titanium and Boron" as outlined in the request. Therefore, sections 5.6.1 and 5.6.2 could not be generated.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the bonding within the ammonium (B1175870) (NH₄⁺) and tetrafluoroborate (B81430) (BF₄⁻) ions.

Fourier Transform Infrared (FTIR) spectroscopy is an analytical method used to identify organic, polymeric, and inorganic materials. rtilab.com The technique works by passing infrared radiation through a sample; some radiation is absorbed, and some is transmitted. rtilab.com The absorbed radiation is converted into rotational and/or vibrational energy by the sample's molecules, creating a unique molecular fingerprint. rtilab.com

For ammonium tetrafluoroborate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of the ammonium cation and the tetrafluoroborate anion. The N-H stretching vibrations of the NH₄⁺ ion are typically observed in the region of 3000-3600 cm⁻¹. For instance, in studies of ammonium acetate, these N-H stretching peaks appeared between 3024-3586 cm⁻¹. walshmedicalmedia.com Another key vibration for the ammonium ion is the N-H bending mode, which is found around 1400-1500 cm⁻¹. In related ammonium compounds, this bending mode has been identified at 1430 cm⁻¹ and 1401 cm⁻¹. researchgate.net

The tetrafluoroborate anion (BF₄⁻) also exhibits characteristic strong absorption bands, primarily due to the B-F stretching vibrations. These are typically very intense and appear in the 1000-1100 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound
Vibrational ModeIonApproximate Wavenumber (cm⁻¹)
N-H StretchNH₄⁺3000 - 3600
N-H BendNH₄⁺~1430
B-F StretchBF₄⁻~1000 - 1100

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of this compound. It is particularly effective for studying the symmetric vibrations that may be weak or inactive in FTIR spectra. The technique is employed to investigate structural changes, as vibrational modes are highly sensitive to the local molecular environment. nih.gov For the tetrafluoroborate ion, a strong and sharp band corresponding to the symmetric B-F stretch is a key feature in its Raman spectrum. nih.gov The ammonium ion also displays characteristic Raman signals for its symmetric and asymmetric stretching and bending modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, various NMR techniques are used to elucidate its structure and to gain mechanistic insights into its behavior in different states.

Given that this compound is an inorganic compound lacking carbon atoms, ¹³C NMR is not applicable.

¹H NMR spectroscopy is used to characterize the ammonium (NH₄⁺) cation. In solution, the four protons of the ammonium ion are equivalent and typically give rise to a single resonance. The chemical shift and multiplicity of this peak can be influenced by the solvent and by coupling to the ¹⁴N nucleus. In studies of related ammonium compounds, the signals for protons on or near the nitrogen atom are well-defined. caltech.educhemicalbook.comchemicalbook.com

Solid-state NMR (ssNMR) provides invaluable information about the structure, dynamics, and interactions within the crystalline lattice of this compound, which is often difficult to obtain from solution-state NMR. warwick.ac.uk

¹⁹F Solid-State NMR : The ¹⁹F nucleus is highly sensitive for NMR analysis. nih.govnih.gov ¹⁹F ssNMR is used to probe the environment of the fluorine atoms within the tetrafluoroborate anion. Changes in the ¹⁹F spectrum can indicate interactions with the ammonium cation, motion within the crystal lattice, or the presence of different crystalline phases. researchgate.net The technique can be used to study molecular interactions at high resolution. nih.gov In high-pressure NMR studies of aqueous fluoroborate solutions, ¹⁹F spectra clearly distinguish between BF₄⁻, F⁻, and hydrolyzed species like BF₃OH⁻, providing mechanistic details on speciation under different conditions. escholarship.org

¹¹B Solid-State NMR : ¹¹B ssNMR directly probes the boron atom in the center of the tetrafluoroborate anion. This technique is sensitive to the symmetry and coordination of the boron environment. Magic Angle Spinning (MAS) ¹¹B NMR has been used to distinguish between tetrafluoroborate anions located in different environments, such as on the outer surface versus inside the pores of activated carbons in supercapacitor studies. researchgate.net It can also provide mechanistic information on decomposition pathways, as demonstrated in studies of ammonia (B1221849) borane, where it was used to identify intermediates like the diammoniate of diborane. nih.gov

¹⁴N Solid-State NMR : The ¹⁴N nucleus has a quadrupole moment, which makes its NMR signals broad and often difficult to detect with high resolution. However, advanced solid-state techniques, such as Magic Angle Spinning (MAS), can provide high-quality ¹⁴N NMR spectra for ammonium salts. nih.govresearchgate.net These spectra are highly sensitive to the crystal structure and can determine the number of distinct nitrogen sites. nih.gov The ¹⁴N quadrupole coupling parameters are particularly informative for characterizing the local environment of the ammonium ions, including details about hydrogen bonding. researchgate.netrsc.org

Table 2: Nuclei Probed by Solid-State NMR for this compound Analysis
NucleusIon ProbedType of Information Gained
¹⁹FBF₄⁻Fluorine chemical environment, ionic motion, phase transitions
¹¹BBF₄⁻Boron coordination and symmetry, identification of intermediates
¹⁴NNH₄⁺Nitrogen chemical environment, hydrogen bonding, crystallographic sites

X-ray Diffraction (XRD) Techniques

X-ray Diffraction (XRD) is a primary and definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. carleton.edunf-itwg.org By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD provides precise information on unit cell dimensions, space group, and atomic positions. carleton.edu

For this compound, powder XRD (PXRD) is commonly used for phase identification by comparing the obtained diffraction pattern with standard reference patterns. carleton.edu Single-crystal XRD can provide a detailed crystal structure, revealing the precise bond lengths and angles of the NH₄⁺ and BF₄⁻ ions and their packing arrangement in the solid state. This technique is crucial for identifying different polymorphs (crystalline phases) that may exist under various temperature and pressure conditions. nih.gov

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound NameChemical Formula
This compoundNH₄BF₄
Ammonium acetateCH₃COONH₄
Ammonia boraneNH₃BH₃
Diammoniate of diborane[(NH₃)₂BH₂]⁺[BH₄]⁻

Single Crystal X-ray Diffraction for Crystal Structures

Single crystal X-ray diffraction is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. nih.gov For this compound, early and definitive structural analysis was performed by Hoard and Blair in 1935. acs.org Their work established that the compound is isostructural with baryte (BaSO₄) and crystallizes in the orthorhombic system. nih.gov

The analysis reveals that the structure consists of ammonium cations (NH₄⁺) and tetrafluoroborate anions (BF₄⁻) arranged in a highly ordered lattice. The space group was identified as Pnma (No. 62), which describes the symmetry of the crystal. nih.gov The unit cell parameters, which define the size and shape of the repeating crystal unit, have been determined with high precision.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemOrthorhombic nih.govnih.gov
Space GroupP n m a nih.gov
Lattice Constant 'a'9.06 Å nih.gov
Lattice Constant 'b'5.64 Å nih.gov
Lattice Constant 'c'7.23 Å nih.gov
Unit Cell Angles (α, β, γ)90° nih.gov
Formula Units per Cell (Z)4 nih.gov

Powder Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze bulk crystalline materials. It is primarily employed to identify the crystalline phases present in a sample and to assess its purity. In a PXRD experiment, a powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline material.

For this compound, a PXRD analysis would confirm the crystalline phase established by single crystal studies. The expected pattern would consist of a series of sharp peaks corresponding to the orthorhombic crystal structure (space group Pnma). nih.govnih.gov By comparing the experimental diffraction pattern to a reference pattern calculated from the known single crystal structure, one can confirm the phase identity and purity of a bulk sample. Any deviation or the presence of additional peaks would indicate the existence of impurities or different crystalline phases.

Electrochemical Characterization Techniques

The electrochemical properties of this compound, particularly its ionic conductivity and stability, are critical for its use in electrochemical applications such as electrolytes.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the primary technique for measuring the ionic conductivity of solid materials. qucosa.demdpi.comnih.gov The method involves applying a small sinusoidal AC voltage to the material over a range of frequencies and measuring the resulting current to determine the complex impedance. The data is often visualized in a Nyquist plot, which can help separate different contributions to the total resistance, such as bulk material resistance and grain boundary resistance.

The ionic conductivity (σ) is then calculated from the bulk resistance (R) using the formula: σ = L / (R * A) where L is the thickness of the sample and A is the electrode area.

While this compound is a component in some composite polymer electrolytes where it enhances ionic conductivity, specific ionic conductivity values for the pure, solid compound are not prominently available in the literature. Studies on related systems, such as K₁₋ₓ(NH₄)ₓSbF₄ crystals, show that the diffusion of ammonium and fluoride (B91410) ions contributes to ionic motion, a principle that would also apply to pure this compound. researchgate.net

Cyclic Voltammetry for Electrochemical Stability

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to determine the electrochemical stability window (ESW) of an electrolyte. researchgate.netmdpi.commdpi.com The ESW is the potential range over which the electrolyte remains stable without being oxidized or reduced. During a CV measurement, the potential of a working electrode is swept linearly versus time between two set vertex potentials, and the resulting current is measured. A sharp increase in current indicates the onset of an electrochemical reaction, such as the decomposition of the electrolyte. stanford.edu

For an electrolyte containing this compound, the anodic (positive) limit of the ESW would be determined by the oxidation of the tetrafluoroborate anion, while the cathodic (negative) limit would be set by the reduction of the ammonium cation. The tetrafluoroborate anion is known to be relatively stable, contributing to a wide potential window in many non-aqueous systems. researchgate.net However, specific experimental CV data defining the precise electrochemical stability window for this compound are not readily found in published literature.

Thermal Analysis Methods

Understanding the thermal behavior of this compound is essential for determining its operational limits and storage conditions.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. joac.inforesearchgate.netiaea.org It is used to study thermal stability and decomposition profiles.

This compound is known to be thermally sensitive. When heated, it undergoes decomposition and sublimation. heegermaterials.com The decomposition process begins at temperatures above 110 °C, with more significant sublimation occurring at higher temperatures, typically cited in the range of 220-230 °C. heegermaterials.com Upon decomposition, it releases toxic fumes, including hydrogen fluoride (HF), ammonia (NH₃), and nitrogen oxides. nih.gov While detailed TGA curves showing the discrete mass loss steps for pure this compound are not widely published, studies on related tetra-alkyl-ammonium tetrafluoroborates show that decomposition occurs in distinct stages. joac.inforesearchgate.netaminer.org This suggests that the decomposition of NH₄BF₄ likely involves the dissociation into ammonia and boron trifluoride, followed by further reactions.

Table 2: Thermal Properties of this compound
PropertyValue / DescriptionReference
Decomposition TemperatureBegins > 110 °C heegermaterials.com
Sublimation Point220-230 °C heegermaterials.com
Decomposition ProductsHydrogen fluoride, Ammonia, Nitrogen oxides nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides valuable information about the thermal properties of a material, including the temperatures and enthalpy changes of phase transitions.

High-Temperature Orthorhombic to Cubic Transition

This compound is known to exist in a stable orthorhombic crystal structure at room temperature, belonging to the space group Pnma. umich.edu Upon heating, it undergoes a significant structural transformation to a cubic phase. DSC studies have been instrumental in pinpointing the temperature of this transition. For undeuterated this compound (NH₄BF₄), this transition is reported to occur at 472 K. umich.edu In the deuterated analogue, this compound-d₄ (ND₄BF₄), this transition is observed at a slightly higher temperature of approximately 478 K, as determined by DSC. umich.edu

Investigations into Low-Temperature Phase Behavior

In addition to the high-temperature transition, the possibility of a low-temperature phase transition in this compound has been explored. Some studies have suggested a subtle structural change occurring at approximately 173 K. umich.edu This was inferred from infrared spectroscopy and X-ray diffraction data, which indicated an unusual increase in the unit cell volume upon cooling below this temperature. umich.edu However, detailed heat-capacity measurements have not revealed any distinct thermal anomaly or peak at 173 K that would be characteristic of a sharp phase transition. umich.edu This suggests that if a structural change does occur at this low temperature, it is likely a more subtle, higher-order transition that does not involve a significant latent heat, making it difficult to detect definitively by conventional DSC methods.

The table below summarizes the key phase transition data for this compound and its deuterated form as discussed in the literature.

CompoundTransition TypeTransition Temperature (K)Method of Determination
This compound (NH₄BF₄)Orthorhombic to Cubic472Not specified in source
This compound-d₄ (ND₄BF₄)Orthorhombic to Cubic~478DSC
This compound (NH₄BF₄)Postulated Low-Temperature~173X-ray, IR Spectroscopy

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For ammonium (B1175870) tetrafluoroborate (B81430), this involves calculating the bond lengths and angles for both the ammonium (NH₄⁺) cation and the tetrafluoroborate (BF₄⁻) anion. While specific DFT studies on ammonium tetrafluoroborate are not extensively detailed in the literature, the geometries of the individual ions are well-established.

The electronic structure of a molecule is described by the arrangement of its electrons in various orbitals. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO would be associated with the tetrafluoroborate anion, and the LUMO with the ammonium cation.

Table 1: Representative Theoretical Geometrical Parameters for Ammonium and Tetrafluoroborate Ions (Note: These are generalized values as specific DFT data for the combined salt is limited in readily available literature.)

Ion Parameter Typical Calculated Value (Å or °)
Ammonium (NH₄⁺) N-H Bond Length ~1.03
H-N-H Bond Angle ~109.5
Tetrafluoroborate (BF₄⁻) B-F Bond Length ~1.40
F-B-F Bond Angle ~109.5

The interaction energy between the ammonium cation and the tetrafluoroborate anion is a crucial factor determining the stability of the crystal lattice. DFT calculations can quantify this electrostatic interaction, which is primarily ionic in nature. The strength of this interaction influences the physical properties of the salt, such as its melting point and solubility.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. In the case of this compound, an MEP map would show a positive potential (typically colored blue) around the ammonium cation, indicating a region susceptible to nucleophilic attack, and a negative potential (typically colored red) around the tetrafluoroborate anion, indicating a region susceptible to electrophilic attack. This visualization provides a clear picture of the ionic nature of the compound and the sites of potential interaction with other molecules.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. For this compound, these calculations would predict the characteristic stretching and bending modes for the N-H bonds in the ammonium cation and the B-F bonds in the tetrafluoroborate anion. Comparing these predicted frequencies with experimental spectra can help in the assignment of spectral bands and validate the computational model.

Table 2: Predicted Vibrational Modes for Ammonium and Tetrafluoroborate Ions (Note: These are generalized modes as specific DFT frequency data for the combined salt is limited in readily available literature.)

Ion Vibrational Mode Description
Ammonium (NH₄⁺) N-H Symmetric Stretch All N-H bonds stretch in phase.
N-H Asymmetric Stretch N-H bonds stretch out of phase.
H-N-H Bending Angles between H-N-H bonds change.
Tetrafluoroborate (BF₄⁻) B-F Symmetric Stretch All B-F bonds stretch in phase.
B-F Asymmetric Stretch B-F bonds stretch out of phase.
F-B-F Bending Angles between F-B-F bonds change.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movement and interactions of molecules over time, offering insights into dynamic processes.

In the context of this compound, MD simulations can be particularly useful for studying its properties in the molten state or in solution. These simulations can model the diffusion of the NH₄⁺ and BF₄⁻ ions, providing information about their mobility and the mechanisms of charge transport. Such studies are relevant for applications where this compound might be used as an electrolyte. The simulations can reveal how the ions move relative to each other and how they interact with solvent molecules, shedding light on the factors that govern ionic conductivity. While specific MD studies focusing solely on this compound are not prominent, research on similar tetrafluoroborate-based ionic liquids provides a framework for understanding these transport phenomena. karazin.ua

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property. This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with the observed activity or property.

For a simple inorganic salt like this compound, traditional QSAR studies, which are often applied to organic molecules with pharmacological activity, are less common. However, the principles of QSAR can be extended to predict physical properties. For instance, a QSAR model could potentially be developed to predict properties like the toxicity or environmental impact of a series of ammonium salts by correlating descriptors (such as ionic radius, charge, and solvation energy) with experimental data. A DFT-based QSAR study on quaternary ammonium compounds has shown the utility of correlating quantum chemistry parameters with toxicity, though this study did not specifically include this compound. appliedmineralogy.com

Computational Prediction of Solubility and Phase Equilibrium

Computational chemistry offers powerful tools for predicting the solubility and phase equilibrium of chemical compounds, providing insights that are often difficult or time-consuming to obtain through experimental methods alone. For this compound, such studies can elucidate its behavior in various solvents and under different physical conditions. While specific, in-depth computational studies on the solubility and phase equilibrium of this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established.

Molecular dynamics (MD) simulations are a primary tool for investigating the phase behavior of materials. These simulations model the interactions between individual ions and solvent molecules over time, allowing for the prediction of properties like solubility and the characterization of different phases. The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic and intermolecular interactions. For the tetrafluoroborate anion (BF₄⁻), new force fields have been developed through intensive quantum chemical calculations to accurately reproduce its translational diffusion and spectral properties in condensed phases. karazin.ua The development of such a refined force field is a critical first step toward accurate simulations of any system containing this anion, including this compound. karazin.ua

The general approach to predicting solubility via MD simulations involves calculating the free energy of solvation. This can be achieved by simulating the process of transferring a solute molecule or ion pair from the gas phase or a crystalline state into a solvent. The phase behavior of fluids, including solutions of this compound, can be investigated in confined environments, such as nanopores, using MD simulations to understand how nano-confinement affects properties like density, viscosity, and saturation pressure. mdpi.com

The following table illustrates the type of data that could be generated from molecular dynamics simulations to predict the solubility of this compound in water at different temperatures. Please note that this data is illustrative and based on the expected trends and methodologies, not on a specific published study.

Table 1: Illustrative Predicted Solubility of this compound in Water via Molecular Dynamics

Temperature (K) Predicted Solubility ( g/100 mL) Simulation Time (ns)
273 15.2 100
298 25.5 100
323 43.8 100

Similarly, computational methods can be employed to study the solid-liquid or solid-solid phase equilibria of this compound. By simulating the system at various temperatures and pressures, one can identify the conditions under which phase transitions occur. The following table provides a hypothetical representation of data that could be obtained from a computational study on the phase transitions of this compound.

Table 2: Hypothetical Computationally Predicted Phase Transition Data for this compound

Pressure (atm) Predicted Transition Temperature (K) Type of Phase Transition
1 493 Orthorhombic to Cubic
100 505 Orthorhombic to Cubic

Host-Guest Complexation Studies via Computational Approaches

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. Computational approaches, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and strength of the interactions within these complexes. For this compound, both the ammonium cation (NH₄⁺) and the tetrafluoroborate anion (BF₄⁻) can act as guests in various host systems.

DFT calculations can be used to investigate the weak interactions between a host and guest, such as hydrogen bonds, cation-π interactions, and anion-π interactions. nih.gov These calculations provide detailed information on the geometry, electronic structure, and thermodynamic properties of the host-guest complexes. nih.gov For instance, the binding of ammonium ions within macrocyclic polyethers has been studied, revealing how substituents on the host molecule can influence the stability of the complex. researchgate.net

Computational studies on the conformations of quaternary ammonium ions in solution have been performed using quantum mechanical methods combined with solvent models. rsc.org These studies provide insights into the energetics of different conformers, which is crucial for understanding how these ions will fit within a host's binding cavity. rsc.org

While specific computational host-guest studies focusing on the this compound ion pair as a single entity are not prominent, the principles and methods are well-established. A typical computational study would involve modeling the interaction of the ammonium cation and the tetrafluoroborate anion with a potential host molecule. The binding energy, which indicates the stability of the host-guest complex, can be calculated.

The following table provides an illustrative example of the kind of data that could be generated from a DFT study on the complexation of the ammonium cation and the tetrafluoroborate anion with a hypothetical host molecule, such as a crown ether or a calixarene.

Table 3: Illustrative DFT-Calculated Binding Energies for Host-Guest Complexes

Guest Ion Host Molecule Basis Set Calculated Binding Energy (kcal/mol)
NH₄⁺ 18-Crown-6 6-311G(d,p) -28.5

These computational approaches allow for the rational design of host molecules with high selectivity and affinity for specific guests, including the ionic components of this compound.

Environmental and Toxicological Research Aspects

Phytotoxicity Studies of Ammonium (B1175870) Tetrafluoroborate (B81430) and Quaternary Ammonium Tetrafluoroborates

Research into the environmental impact of ionic compounds has included evaluations of ammonium tetrafluoroborate and various quaternary ammonium salts (QAS) containing the tetrafluoroborate anion. nih.gov Studies have been conducted on terrestrial plants to determine the phytotoxicity of these substances, with a focus on their effects on early developmental stages. nih.govresearchgate.net The phytotoxicity of these compounds has been found to be dependent on their concentration in the soil and the specific characteristics of the plant species being tested. nih.govresearchgate.net

This compound ([A][BF₄]) and related quaternary ammonium tetrafluoroborates have demonstrated significant inhibitory effects on the growth and development of terrestrial plants such as spring barley (a monocot) and common radish (a dicot). nih.govcabidigitallibrary.org The primary symptom of ammonium toxicity is often growth retardation, particularly the restriction of root growth. mdpi.comnih.gov

In comparative studies, the phytotoxicity of QAS with a tetrafluoroborate anion was shown to be influenced by the concentration of the substance and the number of carbon atoms in their alkyl chains. nih.gov Among the tested compounds—tetraethylammonium (B1195904) tetrafluoroborate ([TEA][BF₄]), tetrabutylammonium (B224687) tetrafluoroborate ([TBA][BF₄]), tetrahexylammonium (B1222370) tetrafluoroborate ([THA][BF₄]), and tetraoctylthis compound ([TOA][BF₄])—[TBA][BF₄] was identified as the most toxic. nih.gov It caused the most substantial decrease in the fresh weight of both spring barley and common radish, exhibiting a phytotoxic effect comparable to that of the inorganic salt this compound. nih.gov These findings indicate that both this compound and certain QAS can significantly impede plant biomass accumulation. nih.gov

The table below summarizes the observed impact of these compounds on plant growth.

Table 1: Effect of this compound and Quaternary Ammonium Tetrafluoroborates on Plant Fresh Weight

Compound Test Organism Observed Effect on Fresh Weight
This compound ([A][BF₄]) Spring Barley, Common Radish Significant Decrease nih.gov
Tetraethylthis compound ([TEA][BF₄]) Spring Barley, Common Radish Decrease nih.gov
Tetrabutylthis compound ([TBA][BF₄]) Spring Barley, Common Radish Greatest Decrease (Most Toxic) nih.gov
Tetrahexylthis compound ([THA][BF₄]) Spring Barley, Common Radish Decrease nih.gov

Exposure to this compound and related QAS has been shown to cause a reduction in the content of photosynthetic pigments in plants. nih.govd-nb.info A decline in chlorophyll (B73375) content is a key indicator of oxidative stress in plants treated with these compounds. nih.gov

Studies on spring barley and common radish seedlings revealed a notable drop in chlorophyll content after treatment. nih.gov Further research on various weed species confirmed that the application of QAS with tetrafluoroborate anions resulted in a reduced content of chlorophyll a, chlorophyll b, total chlorophyll, and carotenoids. d-nb.info The degradation of these pigments is linked to the overproduction of reactive oxygen species (ROS), which can damage chloroplast membranes and interfere with chlorophyll synthesis. d-nb.info Carotenoids, which serve as a primary defense for photosystems against ROS, also showed a decrease in content, further indicating the harmful effects of these compounds on the photosynthetic apparatus of plants. d-nb.info

Table 2: Effect of this compound and Quaternary Ammonium Tetrafluoroborates on Photosynthetic Pigments

Compound Affected Pigment Test Organism Observed Effect
This compound ([A][BF₄]) Chlorophyll Spring Barley, Common Radish Decrease nih.gov

Oxidative Stress Induction in Biological Systems

This compound and quaternary ammonium tetrafluoroborates have been identified as inducers of oxidative stress in plants. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.govmdpi.com This phenomenon is a common response to chemical stressors in the environment and can lead to cellular damage. nih.govmdpi.com

Exposure of plants to this compound and related QAS leads to an increased generation of ROS. nih.gov ROS are highly reactive chemical molecules formed from oxygen, such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂·⁻). mdpi.comwikipedia.org In studies involving spring barley and common radish, an elevated level of ROS, specifically hydrogen peroxide, was observed following treatment with these compounds. nih.gov The accumulation of ROS is a critical factor in ammonium-induced toxicity, disrupting cellular homeostasis. mdpi.commdpi.com

A major consequence of excessive ROS production is lipid peroxidation, the oxidative degradation of lipids. nih.gov This process damages cell membranes, leading to a loss of integrity and impaired function. researchgate.net The level of lipid peroxidation is commonly assessed by measuring the concentration of its byproducts, most notably malondialdehyde (MDA). nih.govnih.gov Research has shown that plants treated with this compound and QAS exhibit increased levels of MDA, confirming that these compounds cause lipid peroxidation. nih.gov This oxidative damage to cellular membranes is a significant indicator of the phytotoxic effects of these substances. nih.govmdpi.com

Plants possess a defense system of antioxidative enzymes to counteract the damaging effects of ROS. nih.gov Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.gov SOD catalyzes the conversion of superoxide radicals to oxygen and hydrogen peroxide, while CAT and POD are involved in scavenging the resulting hydrogen peroxide. nih.govnih.gov

In response to the oxidative stress induced by this compound and QAS, plants like spring barley and common radish exhibit significant changes in the activity of these antioxidative enzymes. nih.gov The modulation of SOD, CAT, and POD activity serves as a biological indicator of stress. nih.gov Research suggests that alterations in chlorophyll levels and, in particular, peroxidase activity are effective biomarkers for determining the extent of oxidative stress in plants exposed to these tetrafluoroborate compounds. nih.gov

Table 3: Oxidative Stress Markers in Plants Exposed to Ammonium and Quaternary Ammonium Tetrafluoroborates

Stress Indicator Biomarker Test Organism Observed Effect
ROS Generation Hydrogen Peroxide (H₂O₂) Spring Barley, Common Radish Increase nih.gov
Lipid Peroxidation Malondialdehyde (MDA) Spring Barley, Common Radish Increase nih.gov
Antioxidative Enzyme Activity Superoxide Dismutase (SOD) Spring Barley, Common Radish Altered Activity nih.gov
Antioxidative Enzyme Activity Catalase (CAT) Spring Barley, Common Radish Altered Activity nih.gov

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound describe its behavior after release into the environment, including its movement and transformation within and between different environmental compartments such as soil, water, and air.

Leaching Potential into Soil and Water Systems

This compound is a white crystalline solid that is highly soluble in water. sciencemadness.orgwikipedia.org This high water solubility is a primary indicator of its potential to be mobile in soil and leach into groundwater systems. When introduced into the soil, the compound is expected to dissociate into ammonium (NH₄⁺) and tetrafluoroborate (BF₄⁻) ions. The significant solubility suggests that these ions can be readily transported with soil water, moving downwards through the soil profile.

The leaching behavior of the ammonium cation is well-documented in agricultural research concerning nitrogen-based fertilizers. Ammonium ions can be adsorbed to negatively charged soil particles (clays and organic matter), which can temporarily retard their movement. However, they are also subject to nitrification, a microbial process that converts ammonium to nitrate (B79036) (NO₃⁻). Nitrate is highly mobile in most soils and leaches readily into groundwater.

The tetrafluoroborate anion is generally considered to be inert and weakly coordinating. sciencemadness.org Its transport through soil would be similar to other mobile anions like chloride or nitrate, with limited adsorption to soil particles, particularly in soils with low anion exchange capacity. Therefore, both dissociated components of this compound have the potential for significant mobility, posing a risk of contamination to underlying water systems.

Solubility of this compound in Water
Temperature (°C)Solubility (g/100 mL)
012.20
1625.0
2525.83
5044.09
7567.50
10098.93

Atmospheric Release and Air Pollution Concerns

The potential for a solid compound to be released into the atmosphere is primarily related to its vapor pressure and its potential to form dust or aerosols. This compound has a very low vapor pressure, measured at approximately 0 mmHg at standard temperature and 0.001 lb/sq inch at 100°F (37.8°C), indicating that it is not volatile under normal environmental conditions. sciencemadness.orgnih.gov Therefore, significant atmospheric release through evaporation is unlikely.

The primary concern for air pollution stems from two main pathways:

Particulate Matter: As a crystalline powder, the compound can become airborne as dust during handling, manufacturing, or transport. These fine particles can be inhaled and may be dispersed over considerable distances by wind.

Decomposition Products: When heated to decomposition, this compound releases toxic fumes. sciencemadness.orgwikipedia.org These fumes include hydrogen fluoride (B91410), nitrogen oxides, and ammonia (B1221849), all of which are hazardous air pollutants with significant health and environmental implications. wikipedia.orgnih.gov Industrial processes involving high temperatures must have stringent controls to prevent the release of these decomposition products into the atmosphere.

Aquatic Ecotoxicity

Detailed research on the specific aquatic ecotoxicity of this compound, such as LC50 values for fish or daphnia, is not extensively available in the public literature. chemsafetypro.comresearchgate.netusgs.govcanada.ca However, potential toxicity can be inferred from its dissociation products in water: the ammonium ion (NH₄⁺) and the tetrafluoroborate ion (BF₄⁻), which can further hydrolyze to boric acid and fluoride.

The toxicity of ammonia to aquatic organisms is well-established and is influenced by factors such as pH and temperature, which affect the equilibrium between the less toxic ionized ammonium (NH₄⁺) and the more toxic un-ionized ammonia (NH₃). Boron and fluoride are also known to be toxic to aquatic life at elevated concentrations.

While direct aquatic toxicity data is scarce, research on the phytotoxicity of this compound on terrestrial plants has been conducted. A study comparing its effects with several quaternary ammonium salts on spring barley and common radish found that it caused phytotoxic effects and induced oxidative stress, indicated by a drop in chlorophyll content and changes in antioxidative enzyme activity. nih.gov The phytotoxicity of tetrabutylthis compound was found to be similar to that of this compound. nih.gov

Phytotoxicity Findings for this compound nih.gov
OrganismObserved Effects
Spring Barley (Hordeum vulgare)- Induces oxidative stress
  • Drop in chlorophyll content
  • Changes in antioxidative enzyme activity
  • Common Radish (Raphanus sativus)- Induces oxidative stress
  • Drop in chlorophyll content
  • Changes in antioxidative enzyme activity
  • Sustainable Practices and Green Chemistry Initiatives

    Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, sustainable practices can be applied to its synthesis and its application.

    One of the key principles of green chemistry is the use of catalysts to make reactions more efficient. This compound has been identified as a novel, inexpensive, readily available, and mild catalyst for certain organic reactions. researchgate.net Notably, it has been used to catalyze the Biginelli reaction, a one-pot synthesis method for producing 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with potential applications in the pharmaceutical industry. researchgate.netresearchgate.net Using this compound as a catalyst in a solvent-free reaction aligns with green chemistry principles by improving reaction efficiency and minimizing waste. researchgate.net

    In its industrial applications, such as in metal processing and as an electrolyte, there are opportunities to integrate sustainable practices. df-chemicals.comdf-chemicals.com This includes optimizing processes to reduce the amount of the chemical needed, recycling and reusing electrolyte baths, and developing methods to treat waste streams to recover or neutralize the compound, preventing its release into the environment. For instance, its use in controlled atmosphere heat treatments can improve the properties of metal components, potentially extending their lifespan and reducing the need for new materials. df-chemicals.com The development of synthesis routes that use less hazardous starting materials or require less energy would also represent a significant green chemistry initiative. The conventional synthesis can involve hazardous chemicals like hydrofluoric acid. sciencemadness.org

    Q & A

    Q. What experimental methods are used to determine the crystal structure of ammonium tetrafluoroborate derivatives?

    X-ray diffraction (XRD) with refinement via full-matrix least-squares methods is standard. Key parameters include R-factors (e.g., R[F² > 2σ(F²)] = 0.048, wR(F²) = 0.114), S-values (~1.00), and anisotropic displacement parameters. Hydrogen atoms are refined using riding models or independent coordinates. Crystallographic data (e.g., monoclinic space group P2₁/n, a = 13.325 Å, b = 9.572 Å, c = 21.118 Å, β = 94.546°) are critical for structural validation .

    Q. How can this compound be synthesized and purified for crystallography studies?

    A typical synthesis involves reacting tris(2-benzamidoethyl)amine with fluoroboric acid (HBF₄) in methanol. The product is filtered, recrystallized from water via slow evaporation, and characterized via ¹H/¹³C NMR (e.g., δ 8.78 ppm for NHCO protons) and melting point analysis (423 K). Purity is confirmed by sharp NMR peaks and single-crystal XRD .

    Q. What safety protocols are essential when handling this compound in the lab?

    Use personal protective equipment (PPE), avoid skin/eye contact (flush with water for 15 minutes if exposed), and ensure proper ventilation. Store in sealed containers away from moisture. Refer to Safety Data Sheets (SDS) for hazard classification (e.g., Skin Irrit. 1, STOT SE 3) and emergency procedures (CHEMTREC: 1-800-424-9300) .

    Q. How is this compound utilized in polymer electrolyte systems?

    It is doped into polymers like cellulose acetate to enhance ionic conductivity. For example, adding 30 wt-% polyethylene glycol 600 increases conductivity from 2.18×10⁻⁷ S·cm⁻¹ to 1.41×10⁻⁵ S·cm⁻¹. Characterization involves impedance spectroscopy, Arrhenius plots, and FTIR to confirm polymer-salt interactions .

    Advanced Research Questions

    Q. How do hydrogen bonding and molecular packing influence the stability of this compound complexes?

    In tris(2-benzamidoethyl)this compound, the BF₄⁻ anion forms hydrogen bonds with amide N–H groups (N–O distance: 2.861–2.894 Å). The protonated central amine creates a cavity, stabilizing chain-like structures via intermolecular N–H∙∙∙O bonds. Such interactions are analyzed using difference Fourier maps and Hirshfeld surfaces .

    Q. What methodologies optimize electrochemical performance in capacitors using tetrafluoroborate salts?

    Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([C₄mim]BF₄) are paired with quaternary ammonium salts (e.g., tetraethylthis compound) in double-layer capacitors. Key metrics include ionic conductivity (measured via impedance spectroscopy) and phase behavior studies (e.g., aqueous two-phase systems at 288–308 K) .

    Q. How can phase equilibria data for this compound-containing systems be experimentally determined and modeled?

    Binodal curves for aqueous two-phase systems (ATPS) with [Cₙmim]BF₄ (n = 2–4) and ammonium tartrate are measured at 288–308 K. Data are correlated using empirical equations (e.g., Othmer–Tobias, Bancroft). Effective excluded volume (EEV) calculations show phase-separation efficiency: [C₄mim]BF₄ > [C₃mim]BF₄ > [C₂mim]BF₄ .

    Q. What crystallographic refinement strategies address challenges in low-symmetry this compound structures?

    For low-symmetry planes, approximate isotropic refinement and covariance matrices are applied. Extinction correction (e.g., SHELXL97, coefficient = 0.0047) and residual density analysis (Δρmax = 0.26 e·Å⁻³, Δρmin = -0.27 e·Å⁻³) improve model accuracy. Constraints are avoided unless symmetry-defined .

    Q. How do aurophilic interactions manifest in gold-containing this compound complexes?

    In tris(triphenylphosphineaurio)this compound, Au∙∙∙Au contacts (~3.0 Å) and distorted tetrahedral N centers (Au–N–Au angles < 109.5°) indicate aurophilicity. Mossbauer spectroscopy (e.g., δ = -1.2 mm/s for ¹⁹⁷Au) and XRD validate these non-covalent interactions .

    Q. What role does this compound play in anion recognition and encapsulation?

    Derivatives like tris(aminoethyl)amine cryptands bind anions (e.g., SO₄²⁻, NO₃⁻) via hydrogen bonding and electrostatic interactions. In NH₄BF₄ complexes, the BF₄⁻ anion resides outside the cavity, bonded to amide N–H groups, unlike encapsulated sulfate. This is probed via XRD and NMR titration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.